Product packaging for Atorvastatin magnesium(Cat. No.:CAS No. 874114-41-7)

Atorvastatin magnesium

Cat. No.: B1665824
CAS No.: 874114-41-7
M. Wt: 1139.6 g/mol
InChI Key: MZUOYVUQORIPHP-MNSAWQCASA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atorvastatin Magnesium is the magnesium salt of atorvastatin, a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the early rate-limiting step in hepatic cholesterol biosynthesis . By inhibiting this pathway, this compound effectively reduces hepatic cholesterol production, leading to the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes and subsequently increasing the clearance of LDL-cholesterol from the bloodstream . This well-established mechanism of action makes it an invaluable reference standard and active pharmaceutical ingredient (API) in research focused on lipid metabolism, atherosclerosis, and cardiovascular diseases . Researchers utilize this compound in both in vivo and in vitro studies to explore its efficacy in lowering total cholesterol, LDL-C, apolipoprotein B, and triglycerides . Beyond its primary lipid-lowering effects, its pleiotropic effects, including improved endothelial function, stabilization of atherosclerotic plaques, and reduction of vascular inflammation, are also key areas of scientific investigation . The compound is metabolized primarily by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H68F2MgN4O10 B1665824 Atorvastatin magnesium CAS No. 874114-41-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

874114-41-7

Molecular Formula

C66H68F2MgN4O10

Molecular Weight

1139.6 g/mol

IUPAC Name

magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1

InChI Key

MZUOYVUQORIPHP-MNSAWQCASA-L

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]

Appearance

Solid powder

Other CAS No.

874114-41-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atorvastatin magnesium anhydrous, Atorvastatin magnesium

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Atorvastatin

Advanced Synthetic Approaches to Atorvastatin (B1662188)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govacs.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of complex molecules. nih.gov

One notable MCR-based approach to Atorvastatin utilizes the Ugi four-component reaction (U-4CR). nih.govacs.org This strategy significantly shortens the synthetic pathway compared to classical sequential methods. nih.gov For instance, a key amido acid intermediate in the Atorvastatin synthesis, which previously required five sequential steps, can be assembled in just two steps using the Ugi reaction. nih.gov This MCR-based synthesis can be completed in as few as four steps, making it one of the most competitive synthetic strategies available. nih.govscribd.com Other MCRs, such as the Hantzsch pyrrole synthesis, have also been employed as alternative routes. acs.orgresearchgate.net

Synthetic RouteKey Reaction TypeNumber of StepsReference
Traditional Industrial Route Paal–Knorr Cyclocondensation6-10 nih.govacs.org
MCR Approach Ugi Four-Component Reaction4 nih.govacs.org
Alternative MCR Approach Hantzsch Pyrrole Synthesis5 nih.gov

This MCR-based convergent synthesis begins with the Ugi reaction, followed by a one-pot acid deprotection and isocyanide cleavage. The resulting intermediate then undergoes a regioselective [3+2] cycloaddition, yielding an advanced intermediate that can be readily converted to Atorvastatin. nih.govacs.org

Chemical Stability and Degradation Kinetics of Atorvastatin in Diverse Chemical Environments

Atorvastatin is known to be susceptible to degradation under various stress conditions, including exposure to acidic and alkaline environments, heat, and light. google.comjocpr.comgoogle.com Understanding its stability and degradation pathways is critical for its formulation and storage.

Atorvastatin exhibits different degradation kinetics and pathways in acidic versus alkaline conditions. nih.govnih.gov The drug is particularly labile in acidic media, where it undergoes hydrolysis. nih.govmendeley.com

In Acidic Media: Under acidic conditions, Atorvastatin degradation follows first-order kinetics. nih.govresearchgate.net The primary degradation pathway involves the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain to form the corresponding lactone. google.combeilstein-journals.org Studies have determined the rate constant (k) for this degradation to be approximately 1.88 × 10⁻² s⁻¹. nih.govresearchgate.net Under more forceful acidic conditions, further degradation can occur, leading to the formation of two primary degradation products. nih.govresearchgate.net In the presence of very strong acids like concentrated hydrochloric acid or sulfuric acid, unique bridged tricyclic and lactone artifacts have been identified. beilstein-journals.org

In Alkaline Media: In basic media, the degradation of Atorvastatin is slower and follows zero-order kinetics. nih.govresearchgate.net The rate constant (k) for degradation in an alkaline environment has been measured at 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.govresearchgate.net While degradation is observed through the reduction of the drug's peak area in chromatographic analysis, specific degradation products are not as readily identified under these conditions compared to acidic hydrolysis. nih.gov The data clearly indicates that Atorvastatin is more stable in alkaline media than in acidic media. nih.govresearchgate.net

MediumReaction OrderRate Constant (k)StabilityDegradation Products
Acidic First Order1.88 × 10⁻² s⁻¹Lower StabilityAtorvastatin lactone and two other primary products. nih.govbeilstein-journals.org
Alkaline Zero Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹Higher StabilityDegradation observed, but specific products not easily identified. nih.gov

Given Atorvastatin's instability in acidic environments, its compatibility with alkaline excipients is an important consideration in formulation. Magnesium oxide (MgO), an alkaline compound, is often used as a stabilizer in pharmaceutical formulations. jocpr.com

Studies investigating the chemical stability of Atorvastatin in a simple co-suspension with magnesium oxide have shown favorable results. When a tablet of Atorvastatin was suspended in warm water (55°C) with MgO and left at room temperature for up to 5 hours, no significant degradation of the Atorvastatin was observed. nih.govfigshare.comresearchgate.net This finding suggests that a simple co-suspension with magnesium oxide is a feasible practice without compromising the chemical integrity of Atorvastatin. nih.govfigshare.com This stability is in contrast to other cholesterol-lowering drugs, such as simvastatin and ezetimibe (B1671841), which show partial degradation under the same conditions. nih.govfigshare.com The use of alkaline stabilizers like magnesium carbonate or magnesium hydroxide (B78521) is a known strategy to prevent the acid-catalyzed lactonization of Atorvastatin. google.com

Pharmaceutical Formulation Science and Stability of Atorvastatin Magnesium

Formulation Strategies Incorporating Atorvastatin (B1662188) Magnesium

Formulation development for Atorvastatin Magnesium primarily focuses on overcoming its inherent physicochemical challenges. Key strategies involve ensuring the stability of the amorphous form of the drug, which is preferred for its higher solubility, and employing manufacturing techniques that yield consistent and high-quality solid dosage forms.

The stability of amorphous atorvastatin is a critical factor in formulation, as it is prone to degradation. Research has shown that the incorporation of small quantities of alkali metal salt additives can significantly stabilize atorvastatin formulations. google.comgoogle.com These additives create a microenvironment that protects the active ingredient.

Formulations can be stabilized by mixing atorvastatin with an alkali metal salt additive at a concentration between approximately 1.2% and less than 5% by weight of the formulation. google.comgoogleapis.com More specifically, advantageous stabilization has been noted when the additive is present at between 2.0% and 4.8% by weight. google.com This approach is applicable to various forms of atorvastatin, including this compound. google.comgoogle.comgoogleapis.com A range of alkali metal salts has been identified as effective for this purpose.

Table 1: Examples of Alkali Metal Salt Additives for Atorvastatin Stabilization

Alkali Metal Salt Additive
Sodium Carbonate
Sodium Bicarbonate
Calcium Carbonate
Magnesium Carbonate
Magnesium Hydroxide (B78521)
Sodium Hydroxide
Magnesium Silicate
Magnesium Aluminate
Aluminum Magnesium Hydroxide

This table lists examples of alkali metal salt additives used to stabilize atorvastatin formulations. google.comgoogle.comgoogleapis.com

Granulation is a crucial step in the production of solid dosage forms, improving flow properties and content uniformity. Wet granulation is a widely used technique for atorvastatin tablet manufacturing. ijpbs.comajper.com The process involves mixing the drug with excipients and adding a granulating fluid, such as an isopropyl alcohol-based paste, to form a cohesive mass. ijpbs.comasiapharmaceutics.info This mass is then sieved and dried to produce granules suitable for compression into tablets. ijpbs.comnih.gov

The wet granulation method has been shown to ensure the uniform distribution of atorvastatin, which is critical for dose consistency. ajper.com However, a key consideration is the potential for hydrolysis and oxidation of amorphous atorvastatin, which has led some formulators to opt for dry granulation methods, such as roller compaction, to avoid the use of solvents. jocpr.com

In a typical wet granulation process for atorvastatin tablets, the drug and excipients like polymers and binders are mixed, granulated with a binder paste, dried, and then blended with lubricants like magnesium stearate (B1226849) and talc (B1216) before compression. ijpbs.com

Development of Modified Release Systems for Atorvastatin

To improve patient compliance and therapeutic efficacy, modified-release systems for atorvastatin have been developed. These systems are designed to release the drug over an extended period, maintaining therapeutic concentrations and reducing dosing frequency. nih.gov

Strategies for modified release often involve the use of hydrophilic and hydrophobic polymers to control the rate of drug dissolution. nih.gov Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used to form matrix tablets that control drug release through swelling and gelling. nih.govrjptonline.org One study demonstrated that extended-release tablets using HPMC could sustain drug release for up to 18 hours. rjptonline.org

Another approach is the development of bilayer tablets, which can combine an immediate-release (IR) layer of one drug with a sustained-release (SR) layer of another, or provide both IR and SR doses of the same drug. nih.gov For instance, a bilayer tablet was formulated with an IR layer of atorvastatin for rapid onset of action and an SR layer of ezetimibe (B1671841). nih.gov In another concept, biloaded capsules containing both IR granules and SR nanoparticles of atorvastatin were developed. The SR nanoparticles, formulated with a combination of hydrophilic and hydrophobic polymers, were able to release the drug in a controlled manner over 12 hours. nih.gov

Enhanced Solubility and Dissolution Methodologies for this compound

Atorvastatin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. ui.ac.id This poor solubility can limit its oral bioavailability. nih.gov Consequently, various techniques have been explored to enhance its solubility and dissolution rate.

Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range, which dramatically increases the surface area available for dissolution. sphinxsai.com This approach has proven effective for atorvastatin. High-pressure homogenization (HPH) is a common "top-down" method used to produce atorvastatin nanosuspensions. sphinxsai.comasiapharmaceutics.info In this process, a pre-milled suspension of the drug is forced through a small gap at high pressure, causing a significant reduction in particle size. sphinxsai.comasiapharmaceutics.info

Studies have shown that HPH can convert crystalline atorvastatin into a more soluble amorphous form, leading to a significant increase in dissolution rate. sphinxsai.comasiapharmaceutics.info In one study, approximately 90% of atorvastatin from nanoparticles dissolved within 10 minutes, compared to less than 25% for the unprocessed commercial drug. sphinxsai.com

Another "bottom-up" method is nanoprecipitation, or the solvent-antisolvent technique. uobaghdad.edu.iqijrpr.com This involves dissolving the drug in a solvent and then adding this solution to an antisolvent in which the drug is poorly soluble, causing the drug to precipitate as nanoparticles. uobaghdad.edu.iq Formulations prepared this way have achieved particle sizes as small as 81 nm and have shown up to a 3.8-fold increase in saturation solubility. uobaghdad.edu.iq

Table 2: Impact of Nanosuspension on Atorvastatin Solubility and Dissolution

TechnologyKey FindingResultReference
High-Pressure HomogenizationEnhanced Dissolution Rate~90% drug dissolved in 10 minutes sphinxsai.com
High-Pressure HomogenizationIncreased Saturation SolubilitySupersaturated concentration of ~386.5 µg/ml vs. ~142 µg/ml for unprocessed drug asiapharmaceutics.info
NanoprecipitationParticle Size ReductionOptimized formula achieved a particle size of 81 nm uobaghdad.edu.iq
NanoprecipitationEnhanced Dissolution Profile90% cumulative release vs. 44% for pure drug powder uobaghdad.edu.iq

This table summarizes research findings on the use of nanosuspension technology to improve the physicochemical properties of atorvastatin.

The formation of multi-component solids, particularly cocrystals, is an effective strategy for enhancing the solubility and dissolution of poorly soluble drugs. ui.ac.idnih.gov A cocrystal consists of the active pharmaceutical ingredient (API) and a coformer held together in a crystalline lattice by non-covalent bonds. researchgate.net

Several studies have successfully developed atorvastatin cocrystals with various coformers. For example, cocrystals of atorvastatin calcium with glucosamine (B1671600) and nicotinamide (B372718) were prepared using solvent drop grinding and solvent evaporation methods. nih.govnih.gov The resulting cocrystals showed a marked improvement in dissolution, with over 90% of the drug dissolving in 5 minutes, compared to 41% for the pure drug. nih.govnih.gov The saturation solubility was enhanced by up to 86.19% with the nicotinamide cocrystal. nih.gov

In another study, a multi-component solid of atorvastatin calcium was formed with dipicolinic acid as the coformer. ui.ac.idresearchgate.net This resulted in a new cocrystal solid form that increased the drug's solubility by approximately 2.7-fold compared to the pure form. ui.ac.idresearchgate.net These findings demonstrate that cocrystallization is a promising technique for optimizing the physical properties of atorvastatin.

Table 3: Research Findings on Atorvastatin Cocrystals for Solubility Enhancement

CoformerMolar Ratio (Drug:Coformer)MethodSolubility EnhancementDissolution EnhancementReference
Glucosamine Hydrochloride1:3Solvent Drop Grinding31.05% increase>90% release in 5 min nih.gov
Nicotinamide1:3Solvent Drop Grinding86.19% increase>90% release in 5 min nih.govnih.gov
Dipicolinic Acid1:1Solvent Evaporation-Quenching~2.7-fold increaseNot specified ui.ac.idresearchgate.net

This table presents data from studies on the formation of atorvastatin cocrystals to improve its solubility and dissolution rate.

Molecular Pharmacology and Biochemical Mechanisms of Atorvastatin and Magnesium Interactions

Mechanistic Insights into HMG-CoA Reductase Inhibition by Atorvastatin (B1662188)

Atorvastatin is a selective, competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. droracle.aidrugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the biosynthesis of cholesterol in the liver. droracle.airxlist.comnih.gov The inhibitory action of atorvastatin is highly potent, with a binding affinity for HMG-CoA reductase that is approximately 10,000 times higher than that of the natural substrate, HMG-CoA. nih.gov

The structural mechanism of inhibition involves atorvastatin binding directly to the active site of the HMG-CoA reductase enzyme. nih.govnih.gov This binding physically blocks the access of HMG-CoA to the catalytic site, thereby preventing the synthesis of mevalonate and subsequent downstream products, including cholesterol. nih.govahajournals.org By binding to the active site, atorvastatin induces a conformational change in the enzyme's structure, which further reduces its catalytic activity. rxlist.comnih.gov The high affinity of statins for the enzyme is demonstrated by their low inhibition constant (Ki) values, which are in the nanomolar range. nih.govjohnshopkins.edu The binding is driven by a combination of enthalpic and entropic forces, arising from hydrogen bonding, van der Waals interactions, and hydrophobic interactions between the drug molecule and amino acid residues in the active site. johnshopkins.edunih.gov For atorvastatin, the entropy change is a dominant contributor to its binding affinity. johnshopkins.edu

Table 1: Binding Thermodynamics of Various Statins to HMG-CoA Reductase at 25°C

StatinInhibition Constant (Ki) (nM)Binding Enthalpy (ΔHbinding) (kcal/mol)
Pravastatin2500
Fluvastatin120-2.1
Atorvastatin14-5.3
Cerivastatin12-4.8
Rosuvastatin2-9.3

This table summarizes the inhibition constants and binding enthalpies for several statins, illustrating their high affinity for the HMG-CoA reductase enzyme. Data sourced from inhibition kinetics and microcalorimetric analysis. johnshopkins.edu

Role of Magnesium in Endogenous Lipid Metabolism Pathways

Magnesium is an essential mineral that functions as a critical cofactor for over 300 enzymes, many of which are integral to lipid metabolism. pontevitarx.com

Magnesium is necessary for the proper functioning of the enzyme lecithin-cholesterol acyltransferase (LCAT). consensus.apptandfonline.comcymbiotika.com LCAT plays a pivotal role in reverse cholesterol transport by catalyzing the esterification of free cholesterol on the surface of high-density lipoprotein (HDL) particles. bioguto.lt This process is essential for the maturation of HDL particles and the transport of cholesterol from peripheral tissues back to the liver. bioguto.lt

Research has demonstrated a direct relationship between magnesium status and LCAT activity. Studies in animal models have shown that acute magnesium deficiency can lead to a marked reduction in plasma LCAT activity, with one study reporting a 54% decrease. nih.gov This impairment in LCAT function is associated with decreased levels of esterified cholesterol and an increase in plasma triglycerides and free cholesterol. nih.gov In humans, the fraction of ionized magnesium has been found to be significantly correlated with both HDL-cholesterol and LCAT levels. nih.gov Clinical research involving patients on atorvastatin therapy found that the co-administration of a magnesium supplement for 12 weeks resulted in significantly higher plasma L-CAT and HDL-cholesterol concentrations compared to treatment with atorvastatin alone. researchgate.net

Table 2: Impact of Magnesium Supplementation on Biochemical Markers in Patients Treated with Atorvastatin (12-Week Study)

ParameterAtorvastatin Alone Group (Change from Baseline)Atorvastatin + Magnesium Group (Change from Baseline)Significance (Between Groups)
Total CholesterolSignificantly LowerSignificantly LowerLower in Mg Group (p < 0.05)
LDL-CholesterolSignificantly LowerSignificantly LowerLower in Mg Group (p < 0.05)
HDL-CholesterolSignificantly HigherSignificantly HigherHigher in Mg Group (p < 0.05)
TriglyceridesSignificantly LowerSignificantly LowerLower in Mg Group (p < 0.05)
Plasma L-CATSignificantly HigherSignificantly HigherHigher in Mg Group (p < 0.05)
Serum MagnesiumNo Significant ChangeSignificantly HigherHigher in Mg Group (p < 0.05)

This table illustrates the comparative effects of atorvastatin alone versus atorvastatin with magnesium supplementation on lipid profiles and L-CAT levels after 12 weeks of treatment. The combination therapy showed a more significant improvement across all measured parameters. journaljpri.com

Magnesium also functions as a cofactor for desaturase enzymes, which are critical for the metabolism of essential fatty acids. tandfonline.com These enzymes, such as delta-6 desaturase, introduce double bonds into fatty acid chains, catalyzing the conversion of omega-3 and omega-6 fatty acids (like linoleic acid) into longer-chain polyunsaturated fatty acids and prostaglandins, which are important for cardiovascular health. tandfonline.comwikipedia.org

Studies have indicated that magnesium deficiency can impair the function of these enzyme systems. nih.gov For instance, a deficiency in magnesium has been shown to decrease the activity of delta-6 desaturase in rat liver microsomes, leading to a slower conversion of linoleic acid to arachidonic acid. nih.gov This highlights the importance of adequate magnesium levels for maintaining the proper balance of fatty acids and their metabolic derivatives. nih.gov

Synergistic Biochemical Effects of Atorvastatin and Magnesium Co-Administration

The co-administration of atorvastatin and magnesium exhibits complementary and potentially synergistic effects on lipid metabolism through distinct but parallel mechanisms. nih.gov

While atorvastatin acts as a direct, competitive inhibitor of HMG-CoA reductase, magnesium plays a role in the natural regulation of the enzyme's activity. tandfonline.comnih.gov The enzyme that deactivates HMG-CoA reductase through phosphorylation requires a magnesium-ATP complex to function. bioguto.lt In this capacity, magnesium acts as a "reductase controller" rather than a direct inhibitor. tandfonline.comnih.gov In states of magnesium deficiency, the deactivation process of HMG-CoA reductase can be impaired, leading to sustained cholesterol production. bioguto.lt Therefore, ensuring magnesium sufficiency supports the endogenous control of the enzyme, which complements the potent pharmacological blockade provided by atorvastatin. nih.gov Both statins and magnesium are considered to block or inactivate this rate-limiting enzyme in cholesterol synthesis. tandfonline.comnih.gov

Magnesium ions may also enhance the efficacy of atorvastatin by facilitating its entry into hepatocytes, the primary site of action. consensus.app An experimental study utilizing immobilized artificial membranes (IAMs) as a model for cell membranes demonstrated that increasing concentrations of magnesium ions enhanced the passive diffusion of several statins, including atorvastatin. nih.govpontevitarx.com This effect is thought to be governed by an increase in hydrophobic and electrostatic interactions between the statin molecules and the phospholipid monolayer of the cell membrane in the presence of magnesium. nih.gov This enhanced diffusion could lead to higher intracellular concentrations of the drug, potentially increasing its pharmacological effect on cholesterol biosynthesis and allowing for greater efficacy. nih.govconsensus.appcymbiotika.com

Atorvastatin-Magnesium Interactions at the Molecular Level (e.g., chelation effects)

The interaction between atorvastatin and magnesium at the molecular level is multifaceted, involving potential chelation, influences on enzymatic activity, and effects on drug metabolism and transport. These interactions are crucial for understanding the combined biochemical impact on lipid metabolism.

One of the primary mechanisms discussed in the literature is the potential for chelation. The co-administration of atorvastatin with antacids containing magnesium hydroxide (B78521) has been observed to decrease the plasma concentration of atorvastatin. drugs.compeacehealth.org A study reported that a combination of aluminum hydroxide-magnesium hydroxide led to a 35% reduction in atorvastatin plasma levels. drugs.com While the precise mechanism remains unconfirmed, a chelation effect is suspected, where the magnesium ion binds to the atorvastatin molecule in the gastrointestinal tract, potentially reducing its absorption. drugs.com However, it was noted that this reduction in plasma concentration did not ultimately alter the effectiveness of LDL-C reduction. drugs.com It is important to note that this interaction has been specifically associated with magnesium hydroxide in antacids, and other forms, such as chelated magnesium supplements, have not shown the same effect. drugs.comdrugs.com

Beyond chelation, magnesium plays a significant role as a cofactor in enzymatic processes central to cholesterol metabolism, where it interacts with the pathways targeted by atorvastatin. Magnesium is essential for the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis that atorvastatin inhibits. tandfonline.comnih.gov While atorvastatin acts as a direct inhibitor, magnesium is considered a modulator or controller of the enzyme. tandfonline.com The enzyme that deactivates HMG-CoA Reductase requires magnesium, highlighting a complementary biochemical role. tandfonline.com

Furthermore, magnesium activates other critical enzymes in lipid metabolism that are not directly affected by statins. tandfonline.comnih.gov One such enzyme is lecithin–cholesterol acyltransferase (LCAT), which is involved in the maturation of high-density lipoprotein (HDL) and plays a role in reverse cholesterol transport. tandfonline.comnih.gov Studies have shown that in patients taking atorvastatin, supplementation with magnesium resulted in significantly higher plasma LCAT levels compared to those taking atorvastatin alone. pontevitarx.com This activation of LCAT by magnesium may contribute to the improved lipid profiles observed in patients receiving combination therapy, including lower LDL-C and triglyceride levels and higher HDL-C levels. nih.govresearchgate.net

Table 1: Comparative Effects of Atorvastatin and Magnesium on Key Enzymes in Lipid Metabolism
EnzymeEffect of AtorvastatinEffect of MagnesiumCombined Biochemical Outcome
HMG-CoA ReductaseDirectly inhibits enzyme activity, reducing cholesterol synthesis. tandfonline.comActs as a modulator; required by the enzyme that deactivates HMG-CoA Reductase. tandfonline.comComplementary regulation of the primary enzyme in the cholesterol synthesis pathway.
Lecithin–Cholesterol Acyltransferase (LCAT)No direct effect. nih.govActivates the enzyme, promoting HDL maturation and reverse cholesterol transport. tandfonline.comnih.govEnhanced improvement in lipid profile, particularly increasing HDL-C levels. pontevitarx.com
DesaturaseNo direct effect. tandfonline.comActivates the enzyme, which is involved in converting essential fatty acids into prostaglandins. tandfonline.comPotential for broader cardiovascular benefits beyond cholesterol reduction.

Research has also explored the impact of magnesium on the cellular uptake of statins. An experimental study demonstrated that higher concentrations of magnesium increased the passive diffusion of atorvastatin into hepatocytes (liver cells). pontevitarx.com This suggests that magnesium may enhance the pharmacological action of atorvastatin by facilitating its entry to its site of action in the liver. pontevitarx.com

More recent investigations have examined novel magnesium compounds. A study involving magnesium hydride (MgH2) found that it could inhibit the expression of cytochrome P450 3A, a key enzyme responsible for metabolizing statins. nih.govresearchgate.net By reducing the activity of this enzyme, magnesium hydride could increase the blood concentration of atorvastatin, thereby exerting an auxiliary lipid-lowering effect. nih.govresearchgate.net

Table 2: Summary of Atorvastatin-Magnesium Pharmacokinetic Interaction Studies
Magnesium CompoundObserved Effect on AtorvastatinProposed Molecular MechanismReference
Magnesium Hydroxide (in antacid)~35% decrease in plasma concentration.Potential chelation in the gastrointestinal tract, reducing absorption. drugs.com
Magnesium Ions (in vitro)Increased passive diffusion into hepatocytes.Facilitation of drug transport across the cell membrane. pontevitarx.com
Magnesium Hydride (MgH2)Increased blood concentration.Inhibition of the metabolic enzyme cytochrome P450 3A. nih.govresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Atorvastatin in the Context of Magnesium

Absorption and Disposition Studies of Atorvastatin (B1662188) in Preclinical Models

Atorvastatin is characterized by rapid absorption following oral administration. nih.govpom.go.id However, it undergoes significant first-pass metabolism in the gut wall and the liver, resulting in a low absolute bioavailability of approximately 14%. nih.govnih.gov Despite its high solubility and permeability, this extensive pre-systemic clearance is a key determinant of its pharmacokinetic profile. nih.gov The volume of distribution is approximately 381 liters, and the drug is highly bound to plasma proteins (over 98%). nih.govnih.gov

The co-administration of magnesium-containing compounds has been investigated for its potential to alter the pharmacokinetics of statins. While specific preclinical kinetic studies detailing the impact of magnesium on atorvastatin's Cmax or Tmax are not extensively detailed in the available literature, research suggests a potential for interaction. Magnesium may influence the pharmacokinetics of statins by potentially increasing the passive diffusion of the statin molecules into hepatocytes, which could enhance their pharmacological action. consensus.app

Studies have explored the synergistic effects of magnesium and statins on lipid metabolism. consensus.appnih.gov In a clinical context, patients receiving atorvastatin along with a magnesium treatment showed significantly increased levels of serum magnesium and improved lipid profiles compared to those taking atorvastatin alone. nih.gov While direct causality on absorption kinetics is not established, it is suggested that separating the administration of magnesium supplements and statin doses by at least two hours may prevent any potential minor interference with absorption. droracle.ai Preformulation studies have also assessed the chemical compatibility of atorvastatin calcium with various excipients, including magnesium citrate (B86180) and magnesium carbonate, to ensure stability in solid dosage forms. researchgate.net

Atorvastatin is subject to extensive metabolism both in the intestinal wall and the liver before it reaches systemic circulation. nih.govresearchgate.net This first-pass metabolism is the primary reason for its low oral bioavailability. nih.govresearchgate.net The main metabolic pathways include oxidation, lactonization, and glucuronidation. nih.govresearchgate.net

The cytochrome P450 (CYP) 3A4 enzyme plays a principal role in the metabolism of atorvastatin, forming active ortho- and parahydroxylated derivatives. nih.govclinpgx.orgresearchgate.net CYP3A5 is also involved, but to a lesser extent. nih.govresearchgate.net These hydroxylated metabolites are pharmacologically active and are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase. droracle.aidrugbank.com Following oxidation, atorvastatin and its metabolites can undergo glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGT), specifically UGT1A1 and UGT1A3. nih.govclinpgx.org The primary route of elimination for atorvastatin and its metabolites is through the bile, with less than 2% of the drug being excreted unchanged in the urine. nih.govdroracle.ai

In Vitro and In Vivo Drug Interaction Mechanisms Involving Atorvastatin

Given that CYP3A4 is the major enzyme responsible for atorvastatin's metabolism, inhibitors of this enzyme can significantly increase plasma concentrations of atorvastatin. droracle.ai A preclinical study investigating the synergistic effects of magnesium hydride (MgH₂) and atorvastatin in mice on a high-fat diet provided direct evidence of this modulation. The research found that MgH₂ inhibits the expression of cytochrome P450 3A in the liver. nih.govnih.govresearchgate.net This inhibition of the metabolic enzyme leads to an increased blood concentration of atorvastatin, thereby exerting an auxiliary lipid-lowering effect. nih.govnih.govresearchgate.net The combination of MgH₂ and atorvastatin resulted in a more significant reduction in lipid levels compared to atorvastatin alone. nih.govmedtougao.org

Table 1: Effect of Atorvastatin and Magnesium Hydride on Body Weight in a Preclinical Model

GroupDescriptionEffect on Body Weight
High-Fat Diet (HFD)Control group receiving a high-fat diet.Significant increase in body weight.
ATVHFD group treated with Atorvastatin.Reduction in body weight compared to HFD group.
ATV + MgH₂HFD group treated with Atorvastatin and Magnesium Hydride.More significant reduction in body weight compared to ATV alone. nih.gov

The disposition of atorvastatin is also heavily influenced by drug transporters. Atorvastatin is a substrate for several key hepatic uptake and efflux transporters. nih.gov The hepatic uptake is actively mediated by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), which is encoded by the SLCO1B1 gene. nih.govclinpgx.orgnih.gov OATP1B1 facilitates the entry of atorvastatin from the blood into hepatocytes, which is a critical step for its metabolism and biliary excretion. nih.govmdpi.com

Atorvastatin is also a substrate for efflux transporters, which can limit its intestinal absorption and mediate its biliary clearance. clinpgx.org These include P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 2 (MRP2, encoded by ABCC2), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2). nih.govclinpgx.org Inhibition of these transporters, particularly OATP1B1, by co-administered drugs can lead to significant drug-drug interactions, resulting in increased systemic exposure to atorvastatin. mdpi.comresearchgate.netnih.gov

Pharmacodynamic Biomarkers in Preclinical Research (e.g., lipid profile parameters in animal models)

Preclinical studies utilize various pharmacodynamic biomarkers to evaluate the efficacy of atorvastatin. The most common of these are lipid profile parameters, reflecting the drug's primary mechanism of action. drugbank.com In animal models, such as mice fed a high-fat diet, atorvastatin has been shown to significantly reduce lipid levels. nih.gov

Key lipid parameters measured in preclinical and clinical research include:

Total Cholesterol (TC) pom.go.idnih.gov

Low-Density Lipoprotein Cholesterol (LDL-C) pom.go.idnih.gov

Very Low-Density Lipoprotein Cholesterol (VLDL-C) nih.gov

Triglycerides (TG) pom.go.idnih.gov

High-Density Lipoprotein Cholesterol (HDL-C) pom.go.id

Apolipoprotein B (Apo B) pom.go.idnih.gov

In a study on diabetic mice, atorvastatin administration reversed the increase in blood glucose and lipid levels associated with the disease model. frontiersin.org Beyond lipid profiles, preclinical research also investigates atorvastatin's pleiotropic effects, using biomarkers for inflammation and oxidative stress. For instance, in spontaneously hypertensive rats, atorvastatin was found to reduce reactive oxygen species (ROS) production in aortic segments. nih.gov Other studies have measured inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-alpha) to assess the anti-inflammatory properties of the drug. nih.govunair.ac.idresearchgate.net Furthermore, atorvastatin has been shown to regulate proteins involved in mitochondrial function, such as Mfn1 and Drp1, in mouse models of diabetic nephropathy. frontiersin.org

Table 2: Preclinical and Clinical Pharmacodynamic Biomarkers for Atorvastatin

Biomarker CategorySpecific BiomarkerEffect of Atorvastatin
Lipid ProfileTotal Cholesterol (TC)Reduction nih.gov
Low-Density Lipoprotein (LDL)Reduction nih.gov
Triglycerides (TG)Reduction nih.gov
Apolipoprotein B (Apo B)Reduction nih.gov
High-Density Lipoprotein (HDL)Increase or No Change pom.go.idnih.gov
Apolipoprotein A-I (Apo A-I)Reduction nih.gov
InflammationHigh-Sensitivity C-Reactive Protein (hs-CRP)Reduction nih.gov
Interleukin-6 (IL-6)Reduction unair.ac.id
Oxidative StressReactive Oxygen Species (ROS)Reduction nih.govahajournals.org

Novel Preclinical Applications: Neuroprotective Synergy of Atorvastatin with Magnesium Compounds (e.g., Magnesium L-Threonate in animal models)

Recent preclinical research has illuminated a promising synergistic relationship between atorvastatin and magnesium compounds, particularly magnesium L-threonate, in conferring neuroprotection in animal models of neurodegenerative disease. Studies indicate that their combined application may offer enhanced therapeutic effects compared to atorvastatin monotherapy, primarily through mechanisms that include improved cognitive function, reduction of oxidative stress, and modulation of key brain enzymes.

An investigation utilizing a rat model of Alzheimer's disease induced by aluminum chloride (AlCl3) demonstrated the potentiation of atorvastatin's neuroprotective effects when co-administered with magnesium L-threonate. nih.govnih.gov This research provides critical insights into the complementary actions of these two compounds. Atorvastatin's cognitive benefits are linked to its pleiotropic effects, such as reducing Aβ production, anti-inflammatory actions, and promoting synaptogenesis. nih.gov Magnesium L-threonate is noted for its ability to elevate cerebral magnesium levels, a crucial factor for modulating memory and cognitive functions. nih.gov

In this preclinical model, the combination therapy was assessed against atorvastatin alone and a control group, yielding significant findings across behavioral and biochemical assays. nih.gov

Detailed Research Findings

Cognitive and Behavioral Improvements: In behavioral tests conducted over a 28-day period, rats treated with the combination of atorvastatin and magnesium L-threonate showed marked improvements in cognitive function. nih.gov

Elevated Plus Maze (EPM): This test measures memory and anxiety. The combination treatment group showed a significant reduction in transfer latency (the time taken to move from the open arm to the closed arm of the maze) compared to the disease-model control group. While atorvastatin alone also reduced this latency, the combination trended towards a greater, though not statistically significant, improvement. nih.gov

Passive Shock Avoidance Test: This test assesses learning and memory. The combination therapy significantly shortened the latency to reach the shock-free zone. nih.gov Notably, the reduction in latency was slightly greater in the combination group (9.5±2.62 seconds) compared to the atorvastatin-only group (12.83±2.15 seconds), although this specific difference did not reach statistical significance. nih.gov

Radial Arm Maze: Both the atorvastatin and the combination treatment groups demonstrated significant cognitive improvement, evidenced by a reduction in the average time taken to locate the correct arm of the maze compared to the control group. nih.gov

Biochemical and Antioxidant Effects: The synergistic neuroprotective effects were further substantiated by analyzing key biochemical markers in brain tissue.

Anticholinesterase Activity: The combination of atorvastatin and magnesium L-threonate resulted in a more pronounced reduction in acetylcholinesterase (AChE) enzyme activity compared to atorvastatin alone. researchgate.net Elevated AChE activity is a hallmark of Alzheimer's pathology.

Oxidative Stress Markers: The study found that the combination therapy effectively suppressed oxidative stress. nih.gov This was indicated by a significant decrease in nitric oxide (NO) levels and a corresponding increase in the levels of crucial antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase. nih.gov

The collective findings from this research suggest that combining atorvastatin with magnesium L-threonate provides a superior neuroprotective effect against key pathological features of Alzheimer's disease in this animal model than treatment with atorvastatin alone. nih.gov

Interactive Data Table: Cognitive Function in AlCl3-Induced Rat Model Data represents mean values at the fourth week of treatment.

Treatment GroupElevated Plus Maze (Transfer Latency in sec)Passive Shock Avoidance (Latency to SFZ in sec)
Model Control (AlCl3)Not explicitly statedNot explicitly stated
Atorvastatin (20 mg/kg)17.66 ± 2.9812.83 ± 2.15
Atorvastatin + Mg L-Threonate14.33 ± 3.319.5 ± 2.62
SFZ: Shock-Free Zone. Data sourced from a 2023 preclinical study. nih.gov

Interactive Data Table: Brain Oxidative Stress & Enzyme Activity

Treatment GroupAcetylcholinesterase (AChE) ActivityNitric Oxide (NO) LevelsSuperoxide Dismutase (SOD) LevelsCatalase Levels
Atorvastatin (20 mg/kg)ReducedDecreasedIncreasedIncreased
Atorvastatin + Mg L-ThreonateMore Pronounced ReductionDecreasedIncreasedIncreased
This table summarizes the directional changes reported in a 2023 preclinical study. nih.govresearchgate.net

Advanced Analytical Methodologies for Atorvastatin Magnesium Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the quality, efficacy, and safety of drug substances. For atorvastatin (B1662188) magnesium, these methods provide the necessary specificity and sensitivity to quantify the active pharmaceutical ingredient (API) and to detect and quantify any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC, RP-HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its variants, such as Reversed-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most widely used analytical techniques for the analysis of atorvastatin. jddtonline.inforesearchgate.net These methods are essential for determining the potency of the drug and for identifying and quantifying impurities.

A common approach for the analysis of atorvastatin involves RP-HPLC with UV detection. rjptonline.orgnih.govresearchgate.net Method development often focuses on optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve good resolution between atorvastatin and its potential impurities. nih.govtandfonline.com For instance, a simple, rapid, and precise RP-HPLC method was developed using a mobile phase of Methanol (B129727): Water (90:10 %v/v) with a flow rate of 0.7 ml/min on a C18 column, with detection at 243 nm. rjptonline.org Another method utilized a mobile phase of Acetonitrile (B52724): Potassium dihydrogen orthophosphate buffer (70:30 v/v) at a flow rate of 1 mL/min with detection at 232 nm. researchgate.net

The United States Pharmacopeia (USP) monograph for atorvastatin outlines strict criteria for assay analysis, requiring a relative standard deviation (RSD) of less than 0.6% for peak areas and retention times in replicate injections. waters.com Achieving this level of precision can be challenging due to the use of volatile organic solvents in the mobile phase and sample diluent. waters.com

UPLC, a more recent advancement, offers higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. UPLC methods have been successfully developed and validated for the quantification of atorvastatin and its metabolites in various biological matrices. rsc.org

Interactive Table: HPLC Method Parameters for Atorvastatin Analysis

Parameter Method 1 Method 2 Method 3
Column Phenomenex C18 (150 x 4.6mm, 5 µm) rjptonline.org Eclipse XDB plus C18 researchgate.net Zorbax Bonus-RP nih.gov
Mobile Phase Methanol: Water (90:10 %v/v) rjptonline.org Acetonitrile: Potassium dihydrogen orthophosphate buffer (70:30 v/v) researchgate.net Water–acetonitrile–trifluoroacetic acid (gradient) nih.gov
Flow Rate 0.7 ml/min rjptonline.org 1.0 mL/min researchgate.net 1.0 mL/min nih.gov
Detection Wavelength 243 nm rjptonline.org 232 nm researchgate.net 245 nm nih.gov
Linearity Range 5-25 µg/ml rjptonline.org 5-60 µg/mL researchgate.net Not Specified
Retention Time Not Specified 2.273 min researchgate.net Not Specified

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) serves as another valuable tool for the analysis of atorvastatin. jddtonline.info It is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption per sample, and the use of disposable stationary phases. HPTLC methods have been developed for the simultaneous estimation of atorvastatin in combination with other drugs.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is indispensable for the identification and characterization of metabolites and degradation products of atorvastatin. researchgate.net

Stress degradation studies are performed to understand the stability of the drug substance under various conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.gov LC-MS is then employed to identify the mass-to-charge ratio (m/z) of the resulting degradation products. nih.gov For instance, in one study, the m/z values for major degradation products formed during acidic hydrolysis and oxidative degradation were determined to be 523.6, 591.6, and 591.6. nih.gov

Furthermore, LC-MS/MS, particularly using a triple quadrupole mass spectrometer, is highly sensitive and selective for quantifying atorvastatin and its metabolites in biological fluids like human plasma. rsc.orgnih.gov This is crucial for pharmacokinetic studies. A rapid and sensitive UPLC-MS/MS method was developed for the quantification of atorvastatin and its five known metabolites, with a linear range of 0.2–40 ng/mL. rsc.org The multiple reaction monitoring (MRM) mode is often used for quantification, targeting specific precursor-to-product ion transitions for each analyte. nih.gov

Interactive Table: LC-MS/MS Transitions for Atorvastatin and its Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z)
Atorvastatin rsc.org 559.4 440.1
ortho-hydroxy atorvastatin rsc.org 575.4 466.2
para-hydroxy atorvastatin rsc.org 575.5 440.5
Atorvastatin lactone rsc.org 541.3 448.3
ortho-hydroxy atorvastatin lactone rsc.org 557.3 448.3
para-hydroxy atorvastatin lactone rsc.org 557.3 448.3

Spectroscopic Methods for Characterization and Purity Assessment

Spectroscopic methods are widely used for the characterization and purity assessment of atorvastatin magnesium, providing rapid and non-destructive analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of atorvastatin in bulk and pharmaceutical dosage forms. globaljournals.orgoatext.comoatext.com The method is based on the measurement of the absorbance of UV-Vis radiation by the analyte. Atorvastatin exhibits a characteristic absorption maximum (λmax) in the UV region, which is utilized for its quantification.

In methanol, atorvastatin shows a λmax at approximately 244 nm. globaljournals.orgmedicalresearchjournal.org In ethanol, the absorption maximum is observed at 244.2 nm. tsijournals.com The method is validated for linearity, precision, and accuracy as per ICH guidelines. A typical UV spectrophotometric method for atorvastatin demonstrates linearity over a concentration range of 20–120 µg/ml with a high correlation coefficient (R² of 0.9996). oatext.comoatext.com

Interactive Table: Validation Parameters for UV Spectrophotometric Method of Atorvastatin

Parameter Result
Linearity Range 20–120 µg/ml oatext.comoatext.com
Correlation Coefficient (R²) 0.9996 oatext.comoatext.com
Regression Equation y = 0.01x + 0.0048 oatext.comoatext.com
Intra-day Precision (%RSD) 0.2598 oatext.com
Inter-day Precision (%RSD) 0.2987 oatext.com
Limit of Detection (LOD) 0.19872 µg/ml oatext.com
Limit of Quantification (LOQ) 0.652387 µg/ml oatext.com

Near Infrared (NIR) Spectroscopy

Near Infrared (NIR) spectroscopy is a non-destructive analytical technique that has gained popularity for the direct and simultaneous quantification of active pharmaceutical ingredients in solid dosage forms. farmaciajournal.comresearchgate.net A NIR-chemometric method has been developed for the simultaneous quantification of atorvastatin in pharmaceutical powder blends intended for tableting. farmaciajournal.com This method avoids any sample preparation, making it a rapid tool for at-line process monitoring.

The development of a NIR method involves creating a calibration model using a set of samples with known concentrations of the analyte. farmaciajournal.com The accuracy and precision of the NIR method are often compared with a reference method, such as HPLC, and statistical analysis is performed to ensure there is no significant difference between the results obtained by the two methods. farmaciajournal.com Recovery values for atorvastatin using NIR spectroscopy have been reported to be between 98.60% and 101.54%. farmaciajournal.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and analysis of pharmaceutical compounds, including this compound. This technique offers several advantages over traditional chromatographic methods, such as high separation efficiency, short analysis times, and minimal solvent consumption. The separation in CE is based on the differential migration of analytes in an electrolyte solution under the influence of a high-voltage electric field. For Atorvastatin, which is an acidic compound, the separation is typically achieved in its anionic form.

The fundamental principle of CE involves the analyte's mobility in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The choice of BGE is critical and influences the separation efficiency. For the analysis of atorvastatin, various buffer systems have been investigated. A common approach involves the use of phosphate (B84403) or borate (B1201080) buffers. The pH of the BGE is a crucial parameter that affects the charge of the analyte and the electroosmotic flow (EOF), thereby influencing the migration time and resolution.

In the context of this compound analysis, the development of a CE method would involve optimizing several key parameters:

Buffer Composition and pH: A buffer system with a pH that ensures atorvastatin is in its fully ionized form is essential for achieving reproducible migration times and good peak shapes.

Applied Voltage: The applied voltage directly impacts the migration speed of the analytes and the analysis time. Higher voltages can lead to shorter analysis times but may also generate Joule heating, which can affect separation efficiency.

Capillary Dimensions: The length and internal diameter of the capillary influence the separation efficiency and the sample loading capacity.

Injection Mode and Parameters: Samples can be introduced into the capillary through hydrodynamic or electrokinetic injection. The injection time and pressure (for hydrodynamic injection) need to be optimized to ensure a sufficient amount of sample is introduced without compromising the separation resolution.

Micellar electrokinetic chromatography (MEKC), a mode of CE, has also been successfully applied for the analysis of atorvastatin. MEKC utilizes surfactants in the BGE at a concentration above their critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds.

Method Validation and Application in Preclinical and Formulation Studies

The validation of a capillary electrophoresis method is crucial to ensure its reliability and suitability for its intended purpose, such as the analysis of this compound in preclinical samples and pharmaceutical formulations. The validation process is typically performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

A validated CE method for this compound would demonstrate the following characteristics:

Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components from preclinical samples.

Linearity: A linear relationship should be established between the concentration of this compound and the response of the detector over a defined range.

Precision: The precision of the method is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: The accuracy of the method reflects the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

The table below summarizes typical validation parameters for a CE method developed for atorvastatin analysis, which would be applicable to this compound.

Validation ParameterTypical Value/Range
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (RSD)< 3%
Accuracy (Recovery)98 - 102%
Limit of Detection (LOD)~0.06 µg/mL
Limit of Quantitation (LOQ)~0.20 µg/mL

In preclinical studies , a validated CE method for this compound would be invaluable. While specific applications in preclinical research are not extensively documented in the public domain, the characteristics of CE make it well-suited for such studies. For instance, the low sample volume requirement is advantageous when dealing with limited sample sizes, such as plasma from small laboratory animals. A validated CE method could be employed in:

Early Formulation Development: To rapidly assess the purity and stability of different preclinical formulations of this compound.

In Vitro Dissolution Studies: To monitor the release profile of this compound from various prototype formulations.

Pharmacokinetic Screening: To determine the concentration of this compound in biological matrices (e.g., plasma, urine) from preclinical species, providing initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of formulation studies , CE methods have been successfully applied to the analysis of atorvastatin in tablet formulations. These methods are capable of separating atorvastatin from common pharmaceutical excipients, ensuring that the assay results are not affected by the formulation matrix. The rapid analysis time offered by CE is particularly beneficial for high-throughput screening of different formulation compositions during the development phase.

The following table presents data from a study on the analysis of atorvastatin in pharmaceutical tablets using a validated CE method, demonstrating its applicability in a quality control environment.

SampleLabeled Amount (mg)Amount Found (mg)Recovery (%)
Tablet A109.9899.80
Tablet B2020.04100.20
Tablet C4039.9599.88

This data underscores the capability of CE to provide accurate and reliable quantitative analysis of atorvastatin in solid dosage forms, a methodology directly transferable to formulations containing this compound.

Future Research Directions and Translational Opportunities for Atorvastatin Magnesium

Innovations in Atorvastatin (B1662188) Magnesium Salt Synthesis and Crystallization

The synthesis and crystallization of atorvastatin magnesium are critical processes that dictate the final product's purity, stability, and bioavailability. Future research is increasingly focused on moving beyond traditional batch methods towards more controlled and efficient continuous manufacturing processes.

Innovations in this area center on achieving precise control over the crystalline form of this compound, which can exist in anhydrous, hydrated, and solvated states. google.com The specific crystalline form is crucial as it influences the drug's physical and chemical properties. Processes for preparing crystalline this compound involve contacting an atorvastatin alkali metal salt with a magnesium salt of an acid in a suitable solvent. google.com Once crystallization is induced, the crystals are isolated and dried using conventional techniques. google.com

Conversely, amorphous this compound can be prepared by dissolving a crystalline form in organic solvents and then adding an anti-solvent to precipitate the amorphous form. google.com Continuous crystallization techniques, such as those using oscillatory baffled crystallizers (OBC), offer significant advantages over batch processes. These methods can improve control over crystal size distribution, enhance heat transfer, and increase productivity. For instance, continuous processes have been shown to be substantially more productive than batch methods for the related atorvastatin calcium salt, reducing cycle times dramatically. nih.gov

Future research will likely focus on optimizing these continuous processes for this compound, integrating Process Analytical Technology (PAT) for real-time monitoring and control, and developing mechanistic models to predict and control polymorphism.

Table 1: Comparison of Crystallization Processes

Feature Batch Crystallization Continuous Crystallization
Process Type Discontinuous, single pot Uninterrupted flow-through system
Productivity Lower, limited by cycle time High, significantly reduced cycle time nih.gov
Control Less precise control over crystal attributes Enhanced control over crystal size and form nih.gov
Heat & Mass Transfer Often inefficient and non-uniform Improved and uniform transfer rates

| Scalability | Complex and challenging | More straightforward scale-up |

Advanced Formulation Technologies for Optimized Biopharmaceutical Performance

Atorvastatin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. This poor solubility can limit its dissolution rate and, consequently, its oral bioavailability. Advanced formulation technologies are pivotal in overcoming this challenge for this compound.

One promising area is the development of nano-formulations, such as nanoparticles. By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases, which can significantly enhance the drug's dissolution rate. For example, atorvastatin formulated as chitosan nanoparticles has been shown to achieve complete dissolution within minutes, potentially improving bioavailability by allowing for rapid absorption. rjptonline.org

Another effective strategy is the creation of solid dispersions (SDs). This technique involves dispersing the drug in an inert hydrophilic carrier at the solid-state. nih.gov The drug may exist in an amorphous state within the carrier, which enhances wettability and dissolution. Studies using carriers like polyethylene glycol (PEG) 4000 for atorvastatin have demonstrated a marked increase in solubility and cumulative drug release compared to the pure drug. nih.gov

Further research is focused on optimizing these technologies for this compound and exploring other advanced delivery systems. Stabilizing atorvastatin formulations with alkali metal salt additives is another approach to enhance bioavailability. google.com

Table 2: Advanced Formulation Strategies for Atorvastatin

Technology Mechanism of Action Potential Outcome for this compound
Nano-formulation Increases surface area by reducing particle size rjptonline.org Enhanced dissolution rate and bioavailability
Solid Dispersion Improves wettability and solubility by dispersing drug in a hydrophilic carrier nih.gov Increased solubility and dissolution profile nih.gov

| Stabilized Formulations | Addition of alkali metal salts to improve stability and bioavailability google.com | Improved biopharmaceutical performance |

Elucidation of Complex Molecular Interactions and Biological Pathways

The therapeutic effects of this compound are rooted in its molecular interactions. The primary mechanism is the competitive inhibition of HMG-CoA reductase. Statins bind to the active site of this enzyme with a higher affinity than the natural substrate (HMG-CoA), thereby reducing cholesterol synthesis in the liver. nih.govmdpi.com This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation. mdpi.com

Beyond this primary pathway, the presence of magnesium introduces additional layers of interaction. Magnesium itself plays a role in lipid metabolism, and research suggests it may have complementary effects to statins. nih.gov Both statins and magnesium ions can inhibit the HMG-CoA reductase enzyme. nih.gov Furthermore, magnesium is involved in activating lecithin–cholesterol-acyl-transferase (LCAT), an enzyme that helps lower triglyceride and LDL-C levels while raising HDL-C levels. nih.gov

Recent studies have also explored the interaction between atorvastatin and magnesium compounds at the metabolic level. One investigation found that magnesium hydride (MgH2) could inhibit the expression of cytochrome P450 3A, a key enzyme responsible for metabolizing statins. nih.govresearchgate.net By reducing the activity of this enzyme, magnesium hydride could potentially increase the plasma concentration of atorvastatin, thereby enhancing its lipid-lowering effect. nih.govresearchgate.net However, it is also noted that co-administration with magnesium hydroxide (B78521) can lead to a decrease in atorvastatin plasma concentrations, indicating the complexity of these interactions. drugs.com

Future research should aim to further unravel these synergistic and sometimes opposing interactions to optimize therapeutic outcomes.

Application of Integrated Computational and Experimental Approaches in Drug Discovery and Development

The integration of computational and experimental methods has become indispensable in modern pharmaceutical development, offering a more rational and efficient workflow from discovery to validation. jddhs.com For a compound like atorvastatin, which was initially designed in part using molecular modeling to compare structures of existing inhibitors, these integrated approaches continue to be vital for future advancements. researchgate.net

Computational strategies such as molecular docking, molecular dynamics simulations, and quantitative structure–activity relationship (QSAR) modeling are powerful tools. jddhs.com These methods can be applied to:

Optimize Synthesis: Model crystallization processes to predict and control the formation of specific this compound polymorphs.

Refine Formulations: Simulate drug-excipient interactions to design more stable and bioavailable formulations.

Elucidate Interactions: Model the binding of this compound to HMG-CoA reductase and other biological targets to better understand its mechanism of action and potential pleiotropic effects. nih.gov

These in silico predictions are then validated and refined through experimental techniques. High-throughput screening can test vast libraries of formulation excipients, while structural biology tools like X-ray crystallography and NMR spectroscopy provide empirical data on molecular structures and interactions. jddhs.com This synergistic cycle of computational prediction and experimental validation accelerates the development process, reduces costs, and leads to the design of more effective and specific therapeutic agents. mdpi.com Future work will likely involve greater use of machine learning and artificial intelligence to analyze complex datasets and predict pharmacokinetic properties, further personalizing and improving the therapeutic application of this compound. jddhs.com

Q & A

Q. How does magnesium stearate influence the dissolution profile and stability of Atorvastatin formulations?

Magnesium stearate, a common lubricant in tablet formulations, can reduce friction during compression but may delay drug dissolution. Experimental designs should include dissolution testing under pharmacopeial conditions (e.g., USP Apparatus II at 50 rpm, pH 6.8 buffer) to assess its impact. Preformulation studies should optimize its concentration (typically 0.5–2%) using Design of Experiments (DoE) to balance tablet hardness and dissolution kinetics . Stability studies under ICH guidelines (25°C/60% RH) are critical to evaluate interactions between magnesium stearate and Atorvastatin’s active pharmaceutical ingredient (API) .

Q. What validated analytical methods are recommended for quantifying Atorvastatin and its metabolites in biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. For plasma analysis, a validated method includes protein precipitation with acetonitrile, separation using a C18 column, and detection in multiple reaction monitoring (MRM) mode. Key validation parameters: linearity (1–500 ng/mL), precision (<15% RSD), and recovery (>85%) .

Q. How do magnesium-containing antacids affect Atorvastatin pharmacokinetics in clinical studies?

Co-administration with magnesium-aluminum hydroxide antacids reduces Atorvastatin plasma concentrations by ~35% due to adsorption. Study designs should stagger dosing (e.g., antacid 2 hours post-Atorvastatin) and use crossover trials to assess AUC and Cmax changes. Population pharmacokinetic models can quantify interaction effects .

Advanced Research Questions

Q. What experimental approaches assess polymorphic forms of Atorvastatin magnesium, and how do these impact bioavailability?

Polymorph screening involves solvent crystallization under controlled conditions (temperature, supersaturation). Techniques like FT-Raman spectroscopy and X-ray diffraction (PXRD) differentiate forms (e.g., amorphous vs. crystalline). Bioavailability studies in animal models (e.g., Sprague-Dawley rats) must correlate polymorphic purity with AUC0–24h, as amorphous forms exhibit higher solubility but lower stability .

Q. What in vivo models evaluate synergistic effects between Atorvastatin and magnesium-based compounds on lipid metabolism?

Use hyperlipidemic rodent models (e.g., ApoE<sup>−/−</sup> mice) treated with Atorvastatin (10 mg/kg/day) and magnesium hydride (50 mg/kg/day). Measure LDL-C reduction via enzymatic assays and hepatic HMG-CoA reductase activity. Histopathology of aortic plaques and RNA-seq of lipid metabolism genes (e.g., PCSK9, LDLR) validate synergies .

Q. How can researchers reconcile discrepancies in efficacy data when Atorvastatin is co-administered with calcium channel blockers?

Subgroup analysis in randomized controlled trials (RCTs) is essential. For example, in the ASCOT-LLA trial, Atorvastatin’s efficacy varied between amlodipine-based (53% risk reduction) and atenolol-based (16% risk reduction) regimens. Use Cox proportional hazards models with interaction terms (p<0.05 for heterogeneity) to identify confounding variables .

Q. What methodological considerations are critical for designing carbomer-based controlled-release Atorvastatin formulations?

Optimize carbomer (e.g., Carbopol® 971P) concentration (5–15%) using a 3<sup>2</sup> factorial DoE. Key responses: swelling index (PhEur method), erosion rate (gravimetric analysis), and dissolution (USP IV apparatus). Ensure compatibility with lactose and colloidal silicon dioxide via FTIR and DSC studies .

Q. How do magnesium ions influence HMG-CoA reductase inhibition by Atorvastatin in vitro?

Conduct enzyme inhibition assays using recombinant HMG-CoA reductase. Prepare reaction buffers with varying Mg<sup>2+</sup> concentrations (0.1–5 mM). IC50 values increase with Mg<sup>2+</sup> due to competitive binding at the enzyme’s active site. Use Lineweaver-Burk plots to confirm non-competitive inhibition mechanisms .

Q. What strategies mitigate hepatotoxicity risks in preclinical models of high-dose Atorvastatin?

In rodent studies, monitor serum ALT/AST weekly. Hepatotoxicity correlates with doses >80 mg/kg/day. Pretreatment with N-acetylcysteine (300 mg/kg) or silymarin (200 mg/kg) reduces oxidative stress. Histopathological scoring (Knodell index) and glutathione depletion assays validate protective effects .

Q. How can batch-to-batch consistency be ensured in this compound tablet production?

Implement Quality by Design (QbD) principles. Critical process parameters (CPPs): granulation endpoint (torque rheometry), drying moisture (3% LOD), and lubrication time (2–5 minutes). Use near-infrared (NIR) spectroscopy for real-time API quantification and PAT compliance .

Tables

Table 1: Key Excipients in Atorvastatin Formulations

ExcipientFunctionTypical ConcentrationImpact on Stability/Dissolution
Magnesium StearateLubricant0.5–2%Reduces dissolution rate
Carbomer 971PControlled-release agent5–15%Modulates swelling/erosion
Lactose MonohydrateDiluent20–30%Enhances flowability

Table 2: Analytical Methods for Atorvastatin Metabolites

MetaboliteMethodLOD (ng/mL)LOQ (ng/mL)Reference
2-HydroxyatorvastatinHPLC-MS/MS0.51.0
Atorvastatin LactoneUPLC-PDA1025

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin magnesium
Reactant of Route 2
Atorvastatin magnesium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.